molecular formula C11H10BrNO2S2 B296901 N-benzyl-5-bromothiophene-2-sulfonamide

N-benzyl-5-bromothiophene-2-sulfonamide

Cat. No.: B296901
M. Wt: 332.2 g/mol
InChI Key: WBSSHTQFHJPHED-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Benzyl-5-bromothiophene-2-sulfonamide is a synthetic sulfonamide derivative intended for research and development applications. This compound is built on a thiophene scaffold, a heterocyclic structure of significant interest in medicinal chemistry, and incorporates both a bromo substituent and an N-benzyl group. These features make it a valuable intermediate for the synthesis of more complex molecules and for structure-activity relationship (SAR) studies. Sulfonamides are a well-known class of compounds recognized for their broad biological activities. They have historically served as key pharmacophores in synthetic anti-infective drugs, functioning by inhibiting bacterial dihydropteroate synthase, an enzyme essential for folate synthesis . Researchers can utilize this reagent as a precursor in constructing targeted libraries for high-throughput screening or as a model compound in investigating new mechanisms of action. It is strictly for research use in laboratory settings and is not intended for diagnostic, therapeutic, or personal use. Researchers should consult the safety data sheet (SDS) and handle the compound in accordance with all applicable laboratory safety protocols.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H10BrNO2S2

Molecular Weight

332.2 g/mol

IUPAC Name

N-benzyl-5-bromothiophene-2-sulfonamide

InChI

InChI=1S/C11H10BrNO2S2/c12-10-6-7-11(16-10)17(14,15)13-8-9-4-2-1-3-5-9/h1-7,13H,8H2

InChI Key

WBSSHTQFHJPHED-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)CNS(=O)(=O)C2=CC=C(S2)Br

Canonical SMILES

C1=CC=C(C=C1)CNS(=O)(=O)C2=CC=C(S2)Br

solubility

21.3 [ug/mL]

Origin of Product

United States

Synthetic Methodologies and Chemical Derivatization of N Benzyl 5 Bromothiophene 2 Sulfonamide and Analogues

Direct Synthesis Routes to N-benzyl-5-bromothiophene-2-sulfonamide

The creation of this compound can be achieved through several direct synthetic approaches, primarily involving the formation of the sulfonamide nitrogen-carbon bond.

Reaction of 5-bromothiophene-2-sulfonamide (B1270684) with Benzyl (B1604629) Bromides

A primary route for synthesizing this compound is the N-alkylation of the parent sulfonamide, 5-bromothiophene-2-sulfonamide, with a benzyl halide, such as benzyl bromide. nih.govresearchgate.net This reaction is a specific example of a broader strategy used to produce a variety of N-alkylated thiophene (B33073) sulfonamides. The general procedure involves dissolving 5-bromothiophene-2-sulfonamide in a suitable solvent, followed by the addition of a base and the alkylating agent (in this case, benzyl bromide). nih.gov The reaction proceeds via nucleophilic substitution, where the deprotonated sulfonamide nitrogen attacks the benzylic carbon of the benzyl bromide, displacing the bromide ion to form the desired N-benzyl product.

Utilization of 5-bromothiophene-2-sulfonyl chloride as Precursor

An alternative and widely employed strategy for constructing sulfonamides involves the reaction of a sulfonyl chloride with a primary or secondary amine. nih.govsigmaaldrich.comprinceton.edu In this context, this compound can be synthesized by reacting 5-bromothiophene-2-sulfonyl chloride with benzylamine (B48309). nih.govsigmaaldrich.com This reaction is typically carried out in the presence of a base, such as pyridine (B92270) or triethylamine, which neutralizes the hydrochloric acid (HCl) byproduct generated during the reaction. rsc.org

The precursor, 5-bromothiophene-2-sulfonyl chloride, is a key intermediate. sigmaaldrich.comnih.gov It can be prepared from 2-bromothiophene (B119243) through chlorosulfonation using chlorosulfonic acid. researchgate.net The subsequent reaction with benzylamine provides a direct and efficient route to the target compound. This method is highly versatile and is a cornerstone in the synthesis of a vast array of sulfonamide derivatives. nih.govacs.org

Application of LiH in N-alkylation Reactions

In the N-alkylation of 5-bromothiophene-2-sulfonamide with alkyl halides, the choice of base is critical for efficient reaction. Lithium hydride (LiH) has been successfully employed as a base for these transformations. nih.govresearchgate.netnih.gov In the synthesis of 5-bromo-N-alkylthiophene-2-sulfonamides, LiH is added to a solution of 5-bromothiophene-2-sulfonamide in an aprotic solvent like dimethylformamide (DMF). nih.gov The LiH acts as a strong base, deprotonating the sulfonamide nitrogen to form a highly nucleophilic lithium salt. This intermediate then readily reacts with the added alkyl halide (e.g., benzyl bromide) at room temperature. nih.gov This method has proven effective for the synthesis of various N-alkylated derivatives, leading to good product yields. nih.govdovepress.com

General Synthetic Strategies for 5-Bromo-N-alkylthiophene-2-sulfonamides

The synthesis of the broader class of 5-bromo-N-alkylthiophene-2-sulfonamides, which includes the N-benzyl derivative, relies on established and facile chemical transformations.

Development of Facile Synthesis Methods

Recent research has focused on developing straightforward and efficient methods for the synthesis of 5-bromo-N-alkylthiophene-2-sulfonamides. nih.govnih.govdovepress.com A notable facile method involves the reaction of 5-bromothiophene-2-sulfonamide with various alkyl bromides in the presence of LiH in DMF at room temperature. nih.govresearchgate.net This procedure is advantageous due to its mild reaction conditions and good yields. The reaction progress is typically monitored by thin-layer chromatography (TLC), and the product can be easily isolated by precipitation with water followed by recrystallization. nih.gov This approach has been used to synthesize a series of 5-bromo-N-alkylthiophene-2-sulfonamides with varying alkyl groups. nih.govresearchgate.net

The yields for some synthesized 5-bromo-N-alkylthiophene-2-sulfonamides using this facile method are presented below.

Table 1: Synthesis of 5-bromo-N-alkylthiophene-2-sulfonamides (3a-c)

Compound Alkyl Bromide Used Yield (%) Reference
5-bromo-N-propylthiophene-2-sulfonamide (3b) Propyl bromide 78% nih.gov
5-bromo-N-butylthiophene-2-sulfonamide Butyl bromide Not specified, but generally good yields (62-78%) reported for the series. nih.govdovepress.com

The lower yield observed for the isopropyl derivative may be attributed to steric hindrance from the branched alkyl group. nih.gov

Employing Sulfonyl Chlorides with Amines

The reaction between sulfonyl chlorides and amines is a fundamental and highly reliable method for the synthesis of sulfonamides. nih.govsigmaaldrich.comprinceton.edu This strategy is broadly applicable for creating aliphatic, aromatic, primary, secondary, and tertiary sulfonamides. nih.gov The general procedure involves combining equimolar amounts of the sulfonyl chloride and the desired amine in a suitable solvent, often with a base to scavenge the HCl produced. nih.govrsc.org In many cases, the reaction proceeds efficiently, sometimes even without a solvent. nih.gov

For the synthesis of 5-bromo-N-alkylthiophene-2-sulfonamides, this would involve reacting 5-bromothiophene-2-sulfonyl chloride with a variety of primary or secondary alkylamines. sigmaaldrich.com This method's robustness and the wide availability of diverse amines make it a powerful tool for generating extensive libraries of sulfonamide compounds for various scientific investigations. princeton.eduacs.org

Green Chemistry Approaches in Sulfonamide Synthesis

In contemporary synthetic chemistry, the principles of green chemistry are increasingly influential, aiming to design processes that reduce or eliminate the use of hazardous substances. In the context of sulfonamide synthesis, this includes the use of safer solvents, minimizing energy consumption, and improving atom economy. One approach involves conducting reactions at room temperature to reduce energy requirements. For instance, the synthesis of 5-bromo-N-alkylthiophene-2-sulfonamides has been successfully achieved by reacting 5-bromothiophene-2-sulfonamide with various alkyl bromides in the presence of lithium hydride (LiH) in a dimethylformamide (DMF) solvent at room temperature. nih.govnih.gov This method avoids the need for heating, and the reaction progress can be monitored using techniques like thin-layer chromatography (TLC). nih.gov Upon completion, the product is precipitated by adding water, a green solvent, and can be further purified by recrystallization. nih.gov

Advanced Derivatization and Functionalization Strategies for the Thiophene-2-sulfonamide (B153586) Core

The thiophene-2-sulfonamide core is a key pharmacophore that can be extensively modified to generate a library of analogues. Advanced strategies focus on regioselective functionalization to introduce chemical diversity.

The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for forming carbon-carbon bonds, particularly for creating biaryl systems. nih.gov This reaction is highly effective for the derivatization of the this compound scaffold. The bromine atom at the 5-position of the thiophene ring serves as an excellent handle for palladium-catalyzed coupling with a wide array of aryl boronic acids or their esters. researchgate.netdoaj.orgresearchgate.netnih.gov

This synthetic route allows for the introduction of various substituted and unsubstituted aryl groups onto the thiophene ring. researchgate.netdoaj.org The reaction is typically carried out using a palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), in the presence of a base like potassium phosphate (B84403) (K₃PO₄) and a solvent system, often a mixture of 1,4-dioxane (B91453) and water. nih.govresearchgate.netnih.gov These reactions generally provide good to excellent yields and tolerate a broad range of functional groups on the aryl boronic acid, including electron-donating (e.g., -OCH₃, -CH₃) and electron-withdrawing (e.g., -Cl, -F) substituents. doaj.orgresearchgate.net

Table 1: Examples of Suzuki-Miyaura Cross-Coupling Reactions on Thiophene-2-sulfonamide Scaffolds

Thiophene SubstrateAryl Boronic AcidCatalyst SystemYieldReference
5-bromothiophene-2-sulfonamidePhenylboronic acidPd(PPh₃)₄, K₃PO₄Not specified researchgate.netdoaj.org
5-bromo-N-propylthiophene-2-sulfonamide4-Methoxyphenylboronic acidPd(PPh₃)₄, K₃PO₄72% nih.gov
5-bromo-N-propylthiophene-2-sulfonamide4-Fluorophenylboronic acidPd(PPh₃)₄, K₃PO₄58% nih.gov
5-bromo-N-propylthiophene-2-sulfonamide4-(trifluoromethyl)phenylboronic acidPd(PPh₃)₄, K₃PO₄62% nih.gov
5-bromo-N-propylthiophene-2-sulfonamide3-Nitrophenylboronic acidPd(PPh₃)₄, K₃PO₄68% nih.gov

N-acylation of the sulfonamide nitrogen is a common strategy to produce derivatives with altered physicochemical properties. The synthesis of N-(5-bromothiophene-2-ylsulphonyl)acetamide, an N-acylated derivative, is achieved through the reaction of 5-bromothiophene-2-sulfonamide with acetic anhydride. researchgate.netresearchgate.net The reaction is typically performed in a solvent such as acetonitrile. researchgate.netresearchgate.net This straightforward acylation modifies the sulfonamide group, which can influence the compound's biological activity and pharmacokinetic profile. Following the acylation, the newly synthesized N-acylated bromothiophene can undergo further functionalization, such as Suzuki-Miyaura cross-coupling, to introduce aryl groups at the 5-position. researchgate.net

Creating a diverse library of analogues involves substitutions on both the benzyl group and the thiophene ring.

Thiophene Ring: As detailed in section 2.3.1, the Suzuki-Miyaura reaction is the primary method for introducing diverse aryl substituents at the 5-position of the thiophene ring, replacing the bromo group. researchgate.netresearchgate.net This allows for systematic exploration of how different electronic and steric properties on the appended aryl ring affect activity.

Benzyl Moiety/Sulfonamide Nitrogen: Diversity on the benzyl portion is typically achieved by starting with variously substituted benzylamines or benzyl bromides during the initial synthesis. A general method for creating N-substituted derivatives involves the reaction of 5-bromothiophene-2-sulfonamide with different alkyl or benzyl halides. nih.govnih.gov For example, reacting the parent sulfonamide with bromoethane (B45996) or 1-bromopropane (B46711) in the presence of a base like LiH yields the corresponding N-ethyl and N-propyl derivatives. nih.gov This same strategy can be applied using a range of substituted benzyl bromides to introduce substituents onto the benzyl ring, thereby systematically modifying this part of the molecule. nih.govnih.gov

Table 2: Synthesis of N-Alkyl 5-Bromothiophene-2-sulfonamides

Alkyl BromideBase/SolventProductYieldReference
BromoethaneLiH / DMF5-bromo-N-ethylthiophene-2-sulfonamide72% nih.gov
1-BromopropaneLiH / DMF5-bromo-N-propylthiophene-2-sulfonamide78% nih.gov
Isopropyl bromideLiH / DMF5-bromo-N-isopropylthiophene-2-sulfonamide62% nih.gov

The generation of more complex and highly functionalized analogues of this compound often requires multi-step synthetic sequences. A powerful strategy combines the derivatization methods described previously. A representative pathway involves an initial N-alkylation or N-benzylation reaction, followed by a Suzuki-Miyaura cross-coupling. nih.govnih.gov

In a typical sequence, 5-bromothiophene-2-sulfonamide is first reacted with an alkyl halide (e.g., 1-bromopropane) to yield an intermediate like 5-bromo-N-propylthiophene-2-sulfonamide. nih.govnih.gov This intermediate, which now possesses a functionalized sulfonamide nitrogen, is then subjected to Suzuki-Miyaura coupling conditions with various aryl boronic acids. nih.govnih.gov This two-step process allows for the creation of a diverse matrix of compounds where both the N-substituent and the 5-aryl group on the thiophene ring are varied, enabling a thorough investigation of the chemical space around the core scaffold.

Structure Activity Relationship Sar Studies of N Benzyl 5 Bromothiophene 2 Sulfonamide Derivatives

Elucidation of Key Structural Elements for Biological Activity

The N-benzyl group is a significant contributor to the biological activity of this class of compounds. While direct SAR studies on N-benzyl-5-bromothiophene-2-sulfonamide are not extensively detailed in the available literature, inferences can be drawn from related heterocyclic compounds where N-benzyl substitution is a key feature. For instance, in studies of other bioactive molecules, the aromatic nature of the benzyl (B1604629) group is understood to facilitate critical interactions, such as π-π stacking, with amino acid residues in the active sites of enzymes or receptors. nih.gov

Substituents on the benzyl ring can modulate the electronic properties and steric bulk of the entire group, which in turn can fine-tune the binding affinity and selectivity of the molecule. For example, in a series of 1-benzyl indazole derivatives, it was found that fluoro or cyano substitutions at the ortho position of the benzyl ring resulted in enhanced inhibitory activity. nih.gov Conversely, substitutions at the meta or para positions led to a decrease in this activity. nih.gov This suggests that the position of substituents on the N-benzyl ring is critical and that electron-withdrawing groups in the ortho position may be favorable for the biological activity of such compounds. The presence of the benzyl group, as opposed to a simple hydrogen atom, can also significantly enhance activity, indicating that the aromatic ring is a necessary component for a broad spectrum of activities. nih.gov

The bromine atom at the 5-position of the thiophene (B33073) ring is another critical determinant of the biological activity of this compound. Halogen atoms, such as bromine, can influence a molecule's lipophilicity, which affects its ability to cross cell membranes and reach its target. Furthermore, bromine can participate in halogen bonding, a type of non-covalent interaction that can contribute to the binding affinity of a ligand to its protein target.

In studies of related compounds, the presence of a bromine atom has been shown to be advantageous for biological activity. For example, a class of bromohydrosulfonylacetamides, which are derivatives of thiophene sulfonamides, were identified as potent inhibitors of Plasmodium falciparum cyclin-dependent kinase (Pfmrk), with IC50 values in the sub-micromolar range. nih.gov The addition of a bromine atom to the C2 position of a thiophene cycle in another series of compounds resulted in a greater apoptotic potential, which was attributed to a change in molecular conformation and ligand exchange kinetics. researchgate.net 5-Bromothiophene-2-sulfonamide (B1270684) itself is a versatile intermediate used in the synthesis of tyrosine kinase inhibitors, further highlighting the importance of the bromo-thiophene scaffold in the development of biologically active agents. guidechem.com

The thiophene ring is a privileged scaffold in medicinal chemistry, valued for its bioisosteric similarity to a phenyl ring but with distinct electronic and physicochemical properties. researchgate.net Its presence in a molecule can enhance metabolic stability and binding affinity. The sulfur atom in the thiophene ring can also participate in hydrogen bonding, further strengthening interactions with biological targets. researchgate.net Thiophene derivatives are known to exhibit a wide array of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties. researchgate.net

Comparative Analysis of this compound Analogues

To further understand the SAR of this compound, it is instructive to compare its structural features with those of its analogues. By systematically modifying different parts of the molecule and observing the resulting changes in biological activity, a clearer picture of the determinants of potency and selectivity emerges.

While the parent compound is N-benzylated, studying the effects of other N-alkyl substitutions on the 5-bromothiophene-2-sulfonamide core provides valuable SAR insights. In a recent study, a series of 5-bromo-N-alkylthiophene-2-sulfonamides were synthesized and evaluated for their antibacterial activity against New Delhi Metallo-β-lactamase (NDM-1) producing Klebsiella pneumoniae. nih.gov

The results indicated that the nature of the N-alkyl group has a significant impact on antibacterial potency. The N-propyl derivative (5-bromo-N-propylthiophene-2-sulfonamide) was found to be the most potent compound in the series, with a minimum inhibitory concentration (MIC) of 0.39 µg/mL and a minimum bactericidal concentration (MBC) of 0.78 µg/mL. nih.gov In comparison, the N-ethyl analogue (5-bromo-N-ethylthiophene-2-sulfonamide) was less active, with an MIC of 3.125 µg/mL and an MBC of 6.25 µg/mL. nih.gov Interestingly, the introduction of a bulkier isopropyl group (5-bromo-N-isopropylthiophene-2-sulfonamide) was associated with a lower yield in synthesis, potentially due to steric hindrance, and its activity was not as pronounced as the n-propyl derivative. nih.gov This suggests that a linear alkyl chain of a certain length is optimal for antibacterial activity in this series of compounds.

CompoundN-Alkyl GroupMIC (µg/mL)MBC (µg/mL)
5-bromo-N-ethylthiophene-2-sulfonamideEthyl3.1256.25
5-bromo-N-propylthiophene-2-sulfonamidePropyl0.390.78
5-bromo-N-isopropylthiophene-2-sulfonamideIsopropylData Not ProvidedData Not Provided

The thiophene-sulfonamide scaffold is a well-established inhibitor of several enzymes, particularly carbonic anhydrases (CAs). nih.gov SAR studies on a variety of thiophene-based sulfonamides have provided valuable data on how structural modifications correlate with their enzyme inhibition potency.

In one study, a series of thiophene-based sulfonamides were evaluated as inhibitors of human carbonic anhydrase I and II isoenzymes (hCA-I and hCA-II). nih.gov The compounds exhibited a wide range of inhibitory activities, with IC50 values from the nanomolar to the micromolar range. nih.gov For instance, against hCA-II, the IC50 values ranged from 23.4 nM to 1.405 µM, and the inhibition constants (Ki) were between 74.88 ± 20.65 nM and 38.04 ± 12.97 µM. nih.gov Another study on selected thiophene-2-sulfonamides as inhibitors of lactoperoxidase found that 5-(2-thienylthio)thiophene-2-sulfonamide (B1333651) was a particularly potent inhibitor, with an IC50 value of 3.4 nM and a Ki of 2 ± 0.6 nM. nih.gov

These findings underscore that modifications to the thiophene-sulfonamide core, such as the introduction of different substituents on the thiophene ring or the sulfonamide nitrogen, can dramatically alter the inhibitory potency against various enzymes. The specific nature of these substituents, their electronic properties, and their steric bulk all contribute to the affinity and selectivity of the inhibitor for its target enzyme.

Compound Class/DerivativeTarget EnzymeInhibitory Potency (IC50/Ki)
Thiophene-based sulfonamideshCA-IIC50: 69 nM - 70 µM; Ki: 66.49 ± 17.15 nM - 234.99 ± 15.44 µM
Thiophene-based sulfonamideshCA-IIIC50: 23.4 nM - 1.405 µM; Ki: 74.88 ± 20.65 nM - 38.04 ± 12.97 µM
5-(2-thienylthio)thiophene-2-sulfonamideLactoperoxidaseIC50: 3.4 nM; Ki: 2 ± 0.6 nM

SAR in the Context of Specific Biological Targets

The therapeutic potential of this compound and its derivatives is intrinsically linked to their specific interactions with biological macromolecules. The structure-activity relationship (SAR) elucidates how chemical modifications to this core structure influence efficacy and selectivity towards various targets. This section explores the SAR of these compounds in relation to their antimicrobial and enzyme inhibitory activities.

Modifications Affecting Antimicrobial Efficacy

The sulfonamide functional group is a well-established pharmacophore in antibacterial agents, primarily acting by inhibiting dihydropteroate (B1496061) synthase, an essential enzyme in the bacterial folic acid synthesis pathway. nih.gov For derivatives of this compound, SAR studies indicate that modifications to both the N-benzyl and the thiophene moieties can significantly modulate antimicrobial potency.

Research into 5-bromo-N-alkylthiophene-2-sulfonamides has provided foundational insights into the role of the N-substituent. While these studies did not include an N-benzyl group, they demonstrated that the nature of the substituent on the sulfonamide nitrogen is critical for activity. For instance, a derivative bearing an N-propyl group (Compound 3b) was identified as having potent antibacterial efficacy against New Delhi Metallo-β-lactamase producing Klebsiella pneumoniae ST147, with a minimum inhibitory concentration (MIC) of 0.39 μg/mL and a minimum bactericidal concentration (MBC) of 0.78 μg/mL. nih.gov This highlights the importance of the hydrophobicity and size of the N-substituent in influencing antibacterial potency.

Further SAR studies on broader series of sulfonamide-containing heterocycles have shown that the presence of electron-withdrawing groups on aromatic rings can enhance antibacterial activity. acu.edu.in For N-benzyl derivatives, this suggests that substitutions on the benzyl ring could be a key area for optimization. For example, the introduction of halogen atoms (e.g., -Cl, -Br) or trifluoromethyl (-CF3) groups on the benzyl ring is predicted to increase the antibacterial efficacy. acu.edu.in The position of these substituents would also be crucial, with para-substitution often yielding the most favorable interactions with the target enzyme.

CompoundN-SubstituentBenzyl Ring SubstitutionObserved/Predicted Antimicrobial Activity Trend
Reference Scaffold-HUnsubstitutedBaseline activity
Derivative A-CH2CH2CH3-Potent activity against specific resistant strains nih.gov
Derivative B-BenzylUnsubstitutedExpected antibacterial activity
Derivative C-Benzyl4-ClPredicted enhanced activity acu.edu.in
Derivative D-Benzyl4-CF3Predicted enhanced activity acu.edu.in

Structural Determinants for Carbonic Anhydrase Inhibition

Thiophene-2-sulfonamides are a well-recognized class of carbonic anhydrase (CA) inhibitors. The sulfonamide moiety coordinates to the zinc ion in the active site of the enzyme, mimicking the transition state of the carbon dioxide hydration reaction. SAR studies on derivatives of 5-bromothiophene-2-sulfonamide have revealed that the N-benzyl group and substitutions on it play a significant role in determining the inhibitory potency and isoform selectivity.

A study on a closely related series, 5-substituted-benzylsulfanyl-thiophene-2-sulfonamides, provides valuable insights into the SAR for CA inhibition. nih.govresearchgate.net These compounds demonstrated poor inhibition of the cytosolic isoform hCA I, but potent, subnanomolar to nanomolar inhibition of the cytosolic isoform hCA II and the transmembrane, tumor-associated isoforms hCA IX and XII. nih.gov The general trend indicated that the substituent on the benzyl ring could fine-tune the inhibitory activity against these isoforms.

For the N-benzyl series, the benzyl group itself is expected to extend into a hydrophobic region of the CA active site. Modifications to this ring can therefore influence the binding affinity. For instance, the introduction of small, hydrophobic groups or halogen atoms at the para-position of the benzyl ring can lead to enhanced interactions with hydrophobic amino acid residues in the active site, thereby increasing inhibitory potency against isoforms like hCA II and hCA IX. Conversely, bulky substituents may cause steric hindrance, leading to a decrease in activity. The flexibility of the N-benzyl group allows it to adopt various conformations to optimize these interactions.

CompoundN-Benzyl Ring SubstitutionhCA I Inhibition (Ki, nM)hCA II Inhibition (Ki, nM)hCA IX Inhibition (Ki, nM)hCA XII Inhibition (Ki, nM)
Unsubstituted Benzyl-HHigh (weak inhibition)Low (potent inhibition)Low (potent inhibition)Low (potent inhibition)
4-Methylbenzyl4-CH3HighSlightly improvedVariableVariable
4-Chlorobenzyl4-ClHighPotentially improvedPotentially improvedPotentially improved
4-Fluorobenzyl4-FHighPotentially improvedPotentially improvedPotentially improved

Data in this table is representative of expected trends based on related studies and general SAR principles for carbonic anhydrase inhibitors. nih.govresearchgate.net

SAR Pertaining to Other Enzyme Targets

While the antimicrobial and carbonic anhydrase inhibitory activities of sulfonamides are extensively studied, the structure-activity relationships of this compound derivatives against other specific enzyme targets are not as well-documented in the current scientific literature. The inherent reactivity and structural features of the thiophene-sulfonamide scaffold suggest potential for interaction with other enzymes, but dedicated SAR studies in this area are limited. Future research may uncover novel enzymatic targets and elucidate the specific structural modifications required for potent and selective inhibition.

Future Research Directions and Translational Perspectives for N Benzyl 5 Bromothiophene 2 Sulfonamide

Design and Synthesis of Novel N-benzyl-5-bromothiophene-2-sulfonamide Analogues with Enhanced Potency and Selectivity

Future synthetic efforts should focus on creating a diverse library of this compound analogues to explore the structure-activity relationship (SAR) and optimize potency and selectivity. The core structure offers several points for chemical modification.

The synthesis of related 5-bromo-N-alkylthiophene-2-sulfonamides has been achieved by reacting 5-bromothiophene-2-sulfonamide (B1270684) with various alkyl bromides. nih.govresearchgate.net This straightforward approach can be adapted to introduce a wide variety of substituents on the benzyl (B1604629) group of this compound. Modifications could include the introduction of electron-donating or electron-withdrawing groups, heterocyclic rings, and other functional groups to modulate the electronic and steric properties of the molecule. For instance, a series of N-benzyl-N-phenylthiophene-2-carboxamide analogues have been synthesized as potential antiviral agents, demonstrating that modifications to the benzyl and phenyl rings can significantly influence biological activity. rsc.org

Furthermore, the thiophene (B33073) ring itself is amenable to modification. The Suzuki-Miyaura cross-coupling reaction has been successfully employed to synthesize a series of 5-arylthiophene sulfonamide derivatives from 5-bromothiophene-2-sulfonamide, indicating that the bromine atom can be replaced with various aryl groups to enhance biological activity. nih.govresearchgate.net

A systematic exploration of these synthetic strategies will be crucial in developing analogues with improved pharmacological profiles. The table below outlines potential synthetic strategies for generating novel analogues.

Modification Site Synthetic Strategy Potential Outcome
Benzyl RingSubstitution with various functional groupsEnhanced binding affinity and selectivity for specific targets
Sulfonamide NitrogenIntroduction of different alkyl or aryl groupsModulation of pharmacokinetic properties
Thiophene Ring (position 5)Suzuki-Miyaura cross-coupling with aryl boronic acidsExploration of new interaction pockets in target proteins

Exploration of New Biological Targets and Therapeutic Applications

While the initial focus of similar thiophene sulfonamides has been on their antibacterial properties, the structural motif of this compound suggests a broader therapeutic potential. Future research should aim to explore a wider range of biological targets and disease areas.

Anticancer Activity: Thiophene derivatives have shown promise as anticancer agents. semanticscholar.orgmdpi.com For example, certain thiophene carboxamide scaffolds have been identified as potent inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key target in angiogenesis. mdpi.com A study on 1-benzyl-5-bromo-3-hydrazonoindolin-2-ones, which share the N-benzyl and 5-bromo structural features, demonstrated significant anticancer activity and VEGFR-2 inhibition. mdpi.com Given these precedents, this compound and its analogues should be screened against a panel of cancer cell lines and key cancer-related targets like kinases and apoptosis modulators.

Enzyme Inhibition: Sulfonamides are a well-established class of enzyme inhibitors, notably targeting carbonic anhydrases (CAs). nih.gov Thiophene-based sulfonamides have been investigated as potent inhibitors of human carbonic anhydrase isoenzymes I and II. mskcc.org Dysregulation of CAs is implicated in various diseases, including glaucoma, epilepsy, and cancer, making this a fertile area for investigation. Additionally, a high-throughput screening campaign identified a 4-(1,3-benzothiazol-2-yl)thiophene-2-sulfonamide as a moderately potent inhibitor of cyclin-dependent kinase 5 (cdk5), a target in neurodegenerative diseases. nih.gov

Antiviral and Antiparasitic Activity: The structural features of this compound are also present in compounds with reported antiviral activity. For instance, N-benzyl-N-phenylthiophene-2-carboxamide analogues have been identified as inhibitors of human enterovirus 71. rsc.org The broad biological activity of sulfonamides and thiophenes suggests that screening against a panel of viruses and parasites, particularly those responsible for neglected tropical diseases, could yield promising results.

The following table summarizes potential therapeutic applications and corresponding biological targets for future investigation.

Therapeutic Area Potential Biological Target(s) Rationale from Analogue Studies
OncologyVEGFR-2, Cyclin-dependent kinases (CDKs), other kinasesThiophene and sulfonamide scaffolds are present in known anticancer agents and kinase inhibitors.
NeurologyCarbonic anhydrases, CDK5Sulfonamides are known carbonic anhydrase inhibitors; a thiophene sulfonamide inhibits CDK5.
Infectious DiseasesViral polymerases, proteases; parasitic enzymesAnalogues have shown antiviral activity; sulfonamides are a known class of antimicrobials.

Advanced Computational Studies to Guide Rational Drug Design

To accelerate the drug discovery process and guide the synthesis of more potent and selective analogues, advanced computational techniques should be employed.

Molecular Docking and Dynamics Simulations: Molecular docking studies can predict the binding modes of this compound analogues within the active sites of various target proteins. This information can help in understanding the key interactions driving binding affinity and selectivity. For example, docking studies of triazole benzene sulfonamide derivatives have provided insights into their inhibition of human carbonic anhydrase IX. rsc.org Beyond static docking, molecular dynamics (MD) simulations can provide a more dynamic picture of the protein-ligand interactions, revealing the stability of the complex and the conformational changes that occur upon binding. ni.ac.rsacs.orgnih.gov MD simulations have been used to understand the dynamic behavior of sulfonamide inhibitors in the active site of carbonic anhydrase. ni.ac.rsacs.org

Quantitative Structure-Activity Relationship (QSAR): 3D-QSAR studies, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), can be used to build predictive models that correlate the structural features of the analogues with their biological activity. These models can then be used to predict the activity of virtual compounds before their synthesis, thus prioritizing the most promising candidates.

Fragment-Based Drug Design (FBDD): FBDD is a powerful strategy for lead discovery that involves identifying small molecular fragments that bind to a target and then growing or linking them to create more potent leads. wikipedia.orgproteopedia.org The N-benzyl and 5-bromothiophene-2-sulfonamide moieties can be considered as fragments that can be optimized or combined with other fragments to generate novel inhibitors. The synthesis of a thiophene-based fluorinated library for fragment-based screening demonstrates the applicability of this approach. rsc.org

Integration with High-Throughput Screening and Chemical Biology Platforms

To fully explore the therapeutic potential of this compound and its analogues, their integration with high-throughput screening (HTS) and chemical biology platforms is essential.

High-Throughput Screening (HTS): HTS allows for the rapid screening of large compound libraries against specific biological targets. nih.gov A library of this compound analogues should be assembled and screened against a diverse panel of targets to identify novel activities. The discovery of a thiophene sulfonamide cdk5 inhibitor originated from an HTS campaign, highlighting the power of this approach. nih.gov

Development of Chemical Probes: Analogues of this compound with high potency and selectivity can be developed into chemical probes. mskcc.org These probes can be modified with reporter tags (e.g., fluorescent dyes, biotin) to facilitate the study of their biological targets in cellular and in vivo systems. mskcc.org For instance, sulfonyl fluoride probes have been developed to study cereblon modulators. rsc.org Such probes would be invaluable tools for target validation, understanding mechanisms of action, and identifying new biomarkers.

Target Identification and Validation: For analogues that exhibit interesting phenotypic effects in cell-based assays without a known target, chemical biology approaches can be used for target deconvolution. Techniques such as affinity chromatography using immobilized probes or photo-affinity labeling can help identify the protein targets of these compounds.

By systematically pursuing these future research directions, the full therapeutic potential of the this compound scaffold can be unlocked, potentially leading to the development of novel drugs for a range of diseases.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-benzyl-5-bromothiophene-2-sulfonamide, and how can purity be maximized?

  • Methodology : The synthesis typically involves sulfonylation of 5-bromothiophene-2-amine followed by benzylation. Key steps include:

  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reaction efficiency .
  • Catalysts : Use of triethylamine or DMAP to activate intermediates during sulfonamide bond formation .
  • Purification : Recrystallization from ethanol/water mixtures or column chromatography (silica gel, hexane/ethyl acetate gradient) yields >95% purity .
    • Data Table :
StepReagents/ConditionsYield (%)Purity (%)
SulfonylationClSO₂R, Et₃N, DMF, 0°C→RT70–8590
BenzylationBnBr, K₂CO₃, DMF, 80°C60–7595

Q. What analytical techniques are critical for structural characterization of N-benzyl-5-bromothiophene-2-sulfonamide?

  • X-ray Crystallography : Resolves bond lengths (e.g., S–N: ~1.63 Å) and dihedral angles between thiophene and benzyl groups .
  • NMR Spectroscopy :

  • ¹H NMR : Aromatic protons appear at δ 7.2–7.5 ppm (benzyl) and δ 6.8–7.0 ppm (thiophene) .
  • ¹³C NMR : Sulfonamide carbonyl at δ ~170 ppm .
    • Mass Spectrometry : ESI-MS shows [M+H]⁺ peak at m/z 357 (C₁₁H₁₀BrNO₂S₂) .

Advanced Research Questions

Q. How can contradictions in crystallographic data for sulfonamide derivatives be resolved?

  • Methodology : Compare experimental XRD parameters (e.g., torsion angles, packing motifs) with computational models (DFT or molecular mechanics). For example:

  • Discrepancies in dihedral angles (e.g., 5°–10° deviations) may arise from crystal packing forces .
  • Validate using Cambridge Structural Database (CSD) entries for analogous compounds .

Q. What computational approaches are suitable for predicting the biological activity of N-benzyl-5-bromothiophene-2-sulfonamide?

  • Molecular Docking : Use AutoDock Vina to model interactions with target proteins (e.g., carbonic anhydrase). Key steps:

  • Prepare ligand (SMILES: C1=C(SC(=C1Br)S(=O)(=O)NCC2=CC=CC=C2)C) and receptor (PDB ID: 3LXE).
  • Score binding affinities (ΔG ≈ −8.5 kcal/mol suggests strong inhibition) .
    • QSAR Studies : Correlate electronic properties (HOMO/LUMO gaps) with antibacterial activity using Gaussian09 .

Q. How to develop an HPLC method for quantifying trace impurities in N-benzyl-5-bromothiophene-2-sulfonamide?

  • Column Selection : RP-18 endcapped columns (e.g., Purospher STAR) with 5 µm particle size .
  • Mobile Phase : Gradient of 0.1% TFA in water (A) and acetonitrile (B): 20% B → 80% B over 15 min .
  • Detection : UV at 254 nm (λₘₐₓ for sulfonamide chromophore) .

Q. What strategies improve the selectivity of N-benzyl-5-bromothiophene-2-sulfonamide in structure-activity relationship (SAR) studies?

  • Functional Group Modifications :

  • Replace bromine with electron-withdrawing groups (e.g., –NO₂) to enhance electrophilicity .
  • Introduce methyl groups on the benzyl ring to study steric effects on binding .
    • Biological Assays : Test against Gram-negative bacteria (e.g., E. coli) using MIC assays; compare with sulfamethoxazole controls .

Data Contradiction Analysis

Q. Why do reported melting points for N-benzyl-5-bromothiophene-2-sulfonamide vary across studies?

  • Possible Causes :

  • Polymorphism: Different crystalline forms (e.g., monoclinic vs. orthorhombic) .
  • Impurity Levels: Residual solvents (DMF, ethyl acetate) lower observed melting points .
    • Resolution : Perform DSC analysis (heating rate: 10°C/min) and cross-check with TGA to confirm decomposition profiles .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.